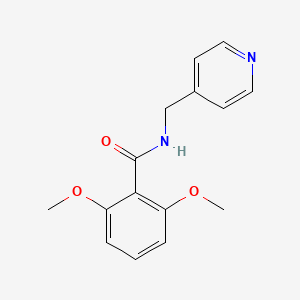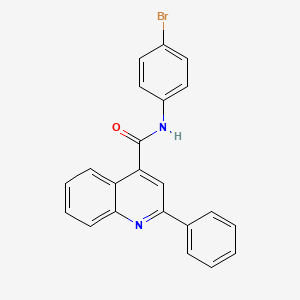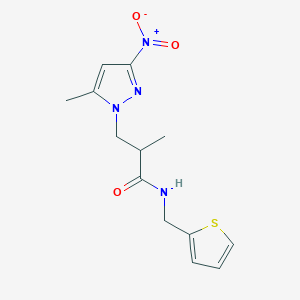![molecular formula C15H15N5O3 B14932162 (3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone CAS No. 256417-27-3](/img/structure/B14932162.png)
(3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is a complex organic compound with the molecular formula C15H15N5O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone typically involves the reaction of 3-nitrobenzoyl chloride with 4-(pyrimidin-2-yl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinyl and piperazinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidinyl and piperazinyl derivatives.
Applications De Recherche Scientifique
(3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrimidinyl and piperazinyl groups can enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,3-Difluoropyrrolidin-1-yl)[(2S,4S)-4-(pyrimidin-2-yl)piperazin-1-yl]methanone: Similar structure but with difluoropyrrolidinyl group instead of nitrophenyl group.
4-(2-(Piperazin-1-yl)-7,8-Dihydro-5H-thiopyrano[4,3-d]pyrimidin-5-yl)benzoic acid: Contains a thiopyrano group instead of nitrophenyl group.
Uniqueness
(3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its combination of functional groups makes it a valuable compound for diverse scientific applications .
Propriétés
Numéro CAS |
256417-27-3 |
|---|---|
Formule moléculaire |
C15H15N5O3 |
Poids moléculaire |
313.31 g/mol |
Nom IUPAC |
(3-nitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H15N5O3/c21-14(12-3-1-4-13(11-12)20(22)23)18-7-9-19(10-8-18)15-16-5-2-6-17-15/h1-6,11H,7-10H2 |
Clé InChI |
ZYJZKLFLABNUNG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Solubilité |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-methoxybenzamide](/img/structure/B14932089.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14932094.png)

![5-cyclopropyl-7-(difluoromethyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14932103.png)

![2-[(2,2,2-Trifluoroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B14932111.png)
![3-[(3-Phenylpropyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14932115.png)



![N-(2-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14932157.png)


